molecular formula C17H25ClN4O2 B2840210 Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 2378503-05-8

Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2840210
CAS No.: 2378503-05-8
M. Wt: 352.86
InChI Key: ZWYUJYNXRHARDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the reaction of 6-chloropyridazin-3-amine with di-tert-butyl dicarbonate in the presence of a catalytic amount of dimethylaminopyridine. This reaction is carried out in 1,4-dioxane at 80°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above would likely involve optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloropyridazinyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The chloropyridazinyl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(6-chloropyridazin-3-yl)carbamate: Shares the chloropyridazinyl moiety but lacks the spirocyclic structure.

    6-Chloropyridazin-3-amine: A simpler precursor used in the synthesis of the target compound.

Uniqueness

The uniqueness of tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O2/c1-16(2,3)24-15(23)22-8-6-17(7-9-22)11-21(12-17)10-13-4-5-14(18)20-19-13/h4-5H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYUJYNXRHARDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CC3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.